molecular formula C15H18O6 B2909539 7-BIA

7-BIA

Cat. No.: B2909539
M. Wt: 294.30 g/mol
InChI Key: DAVCIYWSVYDJKW-UHFFFAOYSA-N
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Description

7-Butoxy Illudalic Acid Analogue (7-BIA) is a synthetic organic compound known for its inhibitory effects on receptor-type protein tyrosine phosphatase D (PTPRD). It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and neuropathic pain .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy Illudalic Acid Analogue undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Butoxy Illudalic Acid Analogue has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 7-Butoxy Illudalic Acid Analogue involves the inhibition of receptor-type protein tyrosine phosphatase D (PTPRD). By inhibiting PTPRD, the compound modulates various cellular signaling pathways, which can lead to therapeutic effects such as reduced addiction behaviors and alleviation of neuropathic pain .

Comparison with Similar Compounds

Uniqueness: 7-Butoxy Illudalic Acid Analogue is unique due to its specific structural modification, which enhances its inhibitory effects on PTPRD compared to other similar compounds. This structural uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for scientific research .

Biological Activity

7-BIA, or 7-butoxy illudalic acid, is a synthetic analog of illudalic acid known for its biological activity as an inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This compound has been studied primarily for its potential therapeutic applications in treating addiction and other neurological disorders. The following sections detail the biological activity, synthesis, and research findings related to this compound.

This compound functions as a selective inhibitor of PTPRD, which plays a crucial role in various cellular processes, including signal transduction and neuronal development. The inhibition of PTPRD can influence pathways involved in addiction and neuroplasticity. In vivo studies have demonstrated that this compound exhibits significant effects in mouse models related to cocaine abuse, suggesting its potential as a lead compound for further pharmaceutical development .

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

  • Inhibition Studies : Preliminary assays indicated that this compound effectively inhibits PTPRD with a notable selectivity over other phosphatases, such as PTP1B and SHP2. This selectivity is essential for minimizing off-target effects in therapeutic applications .
  • Behavioral Studies : In behavioral assays involving mice, this compound did not significantly affect locomotor speed or distance traveled, indicating that its effects may be more specific to reward pathways rather than general locomotion .
  • Case Studies : In studies examining the effects of PTPRD inhibition on addiction behaviors, this compound was shown to reduce cocaine-seeking behavior in animal models. This suggests that targeting PTPRD could be a viable strategy for developing treatments for substance use disorders .

Data Table: Summary of Biological Activity

Study ReferenceBiological ActivityKey Findings
PTPRD InhibitionSignificant reduction in cocaine-seeking behavior in mice.
SelectivitySelectively inhibits PTPRD over other phosphatases.
Behavioral ImpactNo significant effect on locomotion; specific to reward pathways.

Synthesis of this compound

The synthetic route for this compound involves several steps that are critical for achieving the desired pharmacophore:

  • Synthesis Steps : The synthesis of this compound is accomplished in approximately 13 steps, with the introduction of the butoxy substituent being a key initial step. Subsequent steps focus on constructing the tricyclic structure characteristic of illudalic acid analogs .
  • Yield Improvement : Innovations in synthetic methods have improved yields compared to earlier approaches that reported lower overall yields (e.g., Woodward and Hoye's method yielded only 1.1%) .

Data Table: Synthesis Overview

StepDescriptionYield (%)
1Introduction of butoxy groupN/A
2-13Construction of tricyclic structureVaries

Properties

IUPAC Name

7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVCIYWSVYDJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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